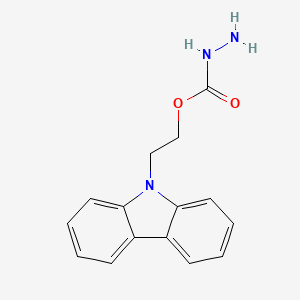
2-(9H-Carbazol-9-yl)ethyl hydrazinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(9H-Carbazol-9-yl)ethyl hydrazinecarboxylate is a compound that features a carbazole moiety linked to an ethyl hydrazinecarboxylate group. Carbazole derivatives are known for their applications in organic electronics, photonics, and as intermediates in pharmaceutical synthesis. The unique structure of this compound makes it a subject of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9H-Carbazol-9-yl)ethyl hydrazinecarboxylate typically involves the reaction of 9H-carbazole with ethyl hydrazinecarboxylate under controlled conditions. The reaction may require a catalyst and specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process would include steps such as purification and quality control to ensure the final product meets industry standards.
化学反応の分析
Types of Reactions
2-(9H-Carbazol-9-yl)ethyl hydrazinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the hydrazinecarboxylate group.
Substitution: The carbazole moiety can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and pH levels to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbazole derivatives with different functional groups, while substitution reactions can introduce new substituents to the carbazole ring.
科学的研究の応用
2-(9H-Carbazol-9-yl)ethyl hydrazinecarboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of materials for organic electronics and photonics.
作用機序
The mechanism of action of 2-(9H-Carbazol-9-yl)ethyl hydrazinecarboxylate involves its interaction with specific molecular targets and pathways. The carbazole moiety can interact with various receptors and enzymes, influencing biological processes. The hydrazinecarboxylate group may also play a role in the compound’s activity by modifying its chemical properties and interactions.
類似化合物との比較
Similar Compounds
2-(9H-Carbazol-9-yl)ethyl acrylate: Known for its use in organic electronics and as a conducting polymer.
9H-Carbazole-9-ethanol: Utilized in the synthesis of other carbazole derivatives.
(2-(9H-Carbazol-9-yl)ethyl)phosphonic acid: Used in the fabrication of electronic devices.
Uniqueness
2-(9H-Carbazol-9-yl)ethyl hydrazinecarboxylate is unique due to its combination of the carbazole moiety and the hydrazinecarboxylate group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.
特性
CAS番号 |
819053-27-5 |
|---|---|
分子式 |
C15H15N3O2 |
分子量 |
269.30 g/mol |
IUPAC名 |
2-carbazol-9-ylethyl N-aminocarbamate |
InChI |
InChI=1S/C15H15N3O2/c16-17-15(19)20-10-9-18-13-7-3-1-5-11(13)12-6-2-4-8-14(12)18/h1-8H,9-10,16H2,(H,17,19) |
InChIキー |
XRFLKUPCYYMFLK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CCOC(=O)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S)-6,6-Dimethyl-1-propyl-5,7-dioxaspiro[2.5]octane-4,8-dione](/img/structure/B14233850.png)
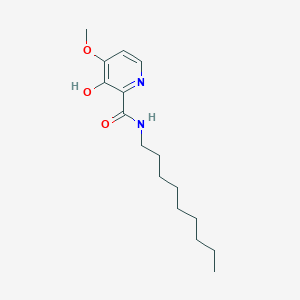
![N-[(6R)-4,6-Dimethyldodeca-2,4-dienoyl]-D-tyrosine](/img/structure/B14233865.png)
![Tributyl[5-(hepta-1,6-dien-2-YL)-2-(pent-4-EN-1-YL)phenyl]stannane](/img/structure/B14233872.png)

![3,4,6,7,10,12-hexazatricyclo[6.4.0.02,6]dodeca-1(12),2,4,8,10-pentaene](/img/structure/B14233879.png)
![Benzo[b]thiophen-6-amine, N-(3,4-dimethoxyphenyl)-2,3,5-trimethyl-](/img/structure/B14233882.png)
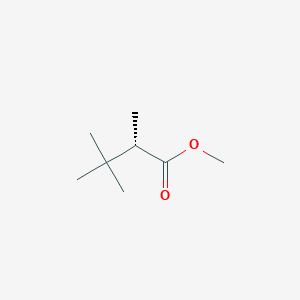

![1-Methyl-5-[2-(pyridin-4-yl)ethenyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B14233895.png)

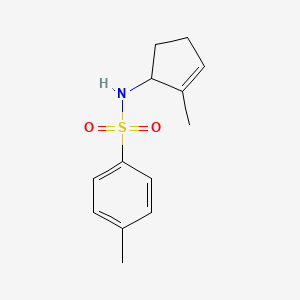
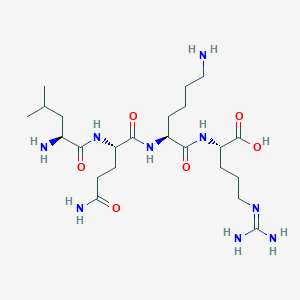
![3-[(R)-(4-Chlorophenyl)(hydroxy)methyl]but-3-en-2-one](/img/structure/B14233922.png)
